molecular formula C23H21ClN2O3 B11058122 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide

2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B11058122
M. Wt: 408.9 g/mol
InChI Key: RPCXXEGDZJGRFB-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenoxy group, an acetyl group, and a dimethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenoxyacetic acid with an appropriate amine to form an amide intermediate. This intermediate is then reacted with 2,3-dimethylaniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid
  • N-(2,3-dimethylphenyl)-2-{[(4-chlorophenoxy)acetyl]amino}acetamide

Uniqueness

Compared to similar compounds, 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C23H21ClN2O3/c1-15-6-5-9-20(16(15)2)26-23(28)19-7-3-4-8-21(19)25-22(27)14-29-18-12-10-17(24)11-13-18/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

RPCXXEGDZJGRFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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